molecular formula C14H14N2O3S B2599413 N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide CAS No. 1351587-54-6

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2599413
CAS No.: 1351587-54-6
M. Wt: 290.34
InChI Key: IGYJYDLEUICRJY-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic organic compound that features a thiophene ring, a phenyl group, and an oxalamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide typically involves the reaction of 2-hydroxy-2-(thiophen-2-yl)ethylamine with phenyloxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of the reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise temperature control, and efficient mixing to ensure uniformity and high yield. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
  • β-Hydroxythiofentanyl

Uniqueness

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-11(12-7-4-8-20-12)9-15-13(18)14(19)16-10-5-2-1-3-6-10/h1-8,11,17H,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYJYDLEUICRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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